6-Nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
6-Nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine hydrochloride is a complex organic compound characterized by its nitro group and boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine hydrochloride typically involves multi-step organic reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) or metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology: In biological research, 6-Nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine hydrochloride can be employed as a probe to study biological systems. Its ability to bind to specific biomolecules makes it a valuable tool in bioconjugation and imaging studies.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 6-Nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro group and boronic acid moiety play crucial roles in these interactions, affecting various biochemical pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Uniqueness: 6-Nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine hydrochloride stands out due to its unique combination of nitro and boronic acid groups, which confer distinct chemical and biological properties compared to other similar compounds. Its ability to participate in cross-coupling reactions and bind to specific biological targets makes it particularly valuable in scientific research and industrial applications.
This comprehensive overview highlights the significance of this compound in various fields. Its versatile applications and unique properties make it a compound of interest for future research and development.
Properties
IUPAC Name |
6-nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O4.ClH/c1-12(2)13(3,4)21-14(20-12)10-7-9(17(18)19)8-16-6-5-15-11(10)16;/h5-8H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWKVPGAIIDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN3C2=NC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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